1-(2-Methylprop-1-enyl)pyridin-2-one
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Overview
Description
1-(2-Methylprop-1-enyl)pyridin-2-one is a chemical compound with the molecular formula C₉H₁₁NO. It is known for its unique structure, which includes a pyridinone ring substituted with a 2-methylprop-1-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-enyl)pyridin-2-one typically involves the reaction of pyridin-2-one with isobutylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the isobutylene to the pyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-1-enyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Halogenated derivatives of the compound
Scientific Research Applications
1-(2-Methylprop-1-enyl)pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-1-enyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylprop-1-enyl)piperidine: Similar structure but with a piperidine ring instead of a pyridinone ring.
2-Methyl-1-(pyridin-2-yl)propan-1-one: Similar structure but with a different substitution pattern on the pyridine ring
Uniqueness
1-(2-Methylprop-1-enyl)pyridin-2-one is unique due to its specific substitution pattern and the presence of the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
67520-60-9 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-8(2)7-10-6-4-3-5-9(10)11/h3-7H,1-2H3 |
InChI Key |
OWTYEAIFBUEGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1C=CC=CC1=O)C |
Origin of Product |
United States |
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